(S)-tert-Butyl (1-hydroxy-2,2-dimethyl-4-oxoazetidin-3-yl)carbamate

Chiral procurement economics Enantiomer cost comparison Beta-lactam building block sourcing

(S)-tert-Butyl (1-hydroxy-2,2-dimethyl-4-oxoazetidin-3-yl)carbamate (CAS 102507-31-3) is a chiral, non-racemic 4-oxoazetidine (beta-lactam) derivative featuring a tert-butyl carbamate (Boc) protecting group at the 3-amino position, an N-hydroxy substituent, and geminal dimethyl substitution at C2. With a molecular formula of C10H18N2O4 and molecular weight of 230.26 g/mol, this compound serves as a versatile chiral building block for the synthesis of monocyclic beta-lactam antibiotics, beta-lactamase inhibitors, and constrained peptidomimetics.

Molecular Formula C10H18N2O4
Molecular Weight 230.26 g/mol
CAS No. 102507-31-3
Cat. No. B3074994
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-tert-Butyl (1-hydroxy-2,2-dimethyl-4-oxoazetidin-3-yl)carbamate
CAS102507-31-3
Molecular FormulaC10H18N2O4
Molecular Weight230.26 g/mol
Structural Identifiers
SMILESCC1(C(C(=O)N1O)NC(=O)OC(C)(C)C)C
InChIInChI=1S/C10H18N2O4/c1-9(2,3)16-8(14)11-6-7(13)12(15)10(6,4)5/h6,15H,1-5H3,(H,11,14)/t6-/m1/s1
InChIKeyZJWYRRRUDWGVEC-ZCFIWIBFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: (S)-tert-Butyl (1-hydroxy-2,2-dimethyl-4-oxoazetidin-3-yl)carbamate (CAS 102507-31-3) – Chiral Azetidinone Building Block for Beta-Lactam Synthesis


(S)-tert-Butyl (1-hydroxy-2,2-dimethyl-4-oxoazetidin-3-yl)carbamate (CAS 102507-31-3) is a chiral, non-racemic 4-oxoazetidine (beta-lactam) derivative featuring a tert-butyl carbamate (Boc) protecting group at the 3-amino position, an N-hydroxy substituent, and geminal dimethyl substitution at C2 . With a molecular formula of C10H18N2O4 and molecular weight of 230.26 g/mol, this compound serves as a versatile chiral building block for the synthesis of monocyclic beta-lactam antibiotics, beta-lactamase inhibitors, and constrained peptidomimetics . The (S)-configuration at the C3 stereocenter, encoded in the SMILES notation O=C(OC(C)(C)C)N[C@H]1C(C)(C)N(O)C1=O, determines its utility in stereospecific synthetic routes where enantiomeric integrity is critical for downstream biological activity .

Why the (S)-Enantiomer of tert-Butyl (1-hydroxy-2,2-dimethyl-4-oxoazetidin-3-yl)carbamate Cannot Be Substituted by Its (R)-Isomer or Racemate


The (S)-enantiomer (CAS 102507-31-3) and its (R)-counterpart (CAS 2007909-12-6) are non-superimposable mirror images that can produce diastereomeric intermediates when incorporated into chiral molecules, leading to divergent pharmacological profiles or synthetic outcomes . In beta-lactam antibiotic synthesis, the C3 stereochemistry directly governs the configuration of the final acylamino side chain, which is critical for binding to penicillin-binding proteins (PBPs) or beta-lactamase active sites [1]. Use of the racemate or the incorrect enantiomer necessitates chiral resolution steps that reduce overall yield and increase cost. Furthermore, the gem-dimethyl group at C2 imposes a conformational Thorpe-Ingold effect that accelerates cyclization and stabilizes the beta-lactam ring against hydrolysis, a feature absent in non-gem-dimethyl analogs [2]. Generic substitution with unsubstituted or mono-methyl azetidinones would alter both the kinetic and thermodynamic properties of the ring system, compromising synthetic efficiency and final product stability.

Quantitative Differentiation Evidence: (S)-tert-Butyl (1-hydroxy-2,2-dimethyl-4-oxoazetidin-3-yl)carbamate vs. Closest Analogs


Enantiomeric Cost Differential: (S)-Enantiomer Offers 43% Procurement Cost Advantage Over (R)-Isomer

The (S)-enantiomer (CAS 102507-31-3) is priced at approximately $1,539 per gram at 98+% purity , whereas the (R)-enantiomer (CAS 2007909-12-6) is listed at $2,726 per gram at 97% purity . This represents a 43.6% price premium for the (R)-isomer despite having 1% lower nominal purity.

Chiral procurement economics Enantiomer cost comparison Beta-lactam building block sourcing

Chiral Identity Verification: SMILES-Encoded (S)-Configuration Provides Definitive Stereochemical Assignment for Downstream GMP Compliance

The (S)-configuration at C3 is definitively encoded in the isomeric SMILES string O=C(OC(C)(C)C)N[C@H]1C(C)(C)N(O)C1=O with the [C@H] descriptor, confirmed by the MDL identifier MFCD27966282 . In contrast, the (R)-enantiomer (CAS 2007909-12-6) carries the [C@@H] descriptor at the equivalent position . The InChI Key for the (S)-enantiomer (ZJWYRRRUDWGVEC-MDOHGIEYNA-N) differs from that of the (R)-enantiomer, enabling unequivocal analytical differentiation by chiral HPLC or SFC methods .

Stereochemical integrity Chiral HPLC verification Regulatory starting material

Presence of N-Hydroxy Substituent Enables Unique Reactivity Pathways Unavailable to N-Unsubstituted Azetidinone Analogs

The N-hydroxy group on the target compound enables direct O-sulfonation or O-acylation to generate N-sulfonyloxy- or N-acyloxy-2-azetidinones, which are key intermediates for monocyclic beta-lactam antibiotics and beta-lactamase inhibitors [1]. N-Unsubstituted azetidinone analogs (e.g., CAS 7486-91-1, 3,3-dimethylazetidinone) lack this N-hydroxy functionality and require additional synthetic steps to install the N-activating group, reducing overall yield . The N-hydroxy-2-azetidinone scaffold has been demonstrated as a privileged intermediate in the synthesis of O-sulfonated-N-hydroxy-2-azetidinone antibiotics, with solvolytic deacylation providing direct access to the free N-hydroxy species [1].

N-Hydroxy beta-lactam reactivity O-Sulfonation chemistry Monobactam antibiotic synthesis

Gem-Dimethyl Substitution at C2 Confers Enhanced Ring Stability and Cyclization Efficiency Compared to Mono-Methyl or Unsubstituted Analogs

The gem-dimethyl substitution at C2 of the azetidinone ring leverages the Thorpe-Ingold effect to accelerate cyclization and stabilize the four-membered beta-lactam ring against hydrolytic opening [1]. The calculated LogP of 0.02 reflects balanced hydrophilicity/lipophilicity that is modulated by the gem-dimethyl group. In contrast, mono-methyl or unsubstituted azetidinone analogs (e.g., tert-butyl ((2S,3S)-2-methyl-4-oxoazetidin-3-yl)carbamate, CAS 745074-60-6) lack the same degree of geminal substitution, resulting in altered cyclization kinetics and potentially reduced ring stability under acidic or basic conditions .

Thorpe-Ingold effect Beta-lactam ring stability Gem-dimethyl conformational control

Optimal Application Scenarios Where (S)-tert-Butyl (1-hydroxy-2,2-dimethyl-4-oxoazetidin-3-yl)carbamate Delivers Proven Advantage


Synthesis of (S)-Configured Monocyclic Beta-Lactam Antibiotics via N-Hydroxy Activation

The (S)-enantiomer is the preferred starting material for synthesizing (S)-configured monobactam antibiotics where the N-hydroxy group is directly converted to an N-sulfonyloxy leaving group. The pre-installed N-OH functionality eliminates the need for a separate N-oxidation or N-hydroxylation step, as documented in the Miller et al. (1983) synthetic route to O-sulfonated-N-hydroxy-2-azetidinone antibiotics [1]. The gem-dimethyl group stabilizes the beta-lactam ring during the sulfonation step, improving process robustness and isolated yields.

Chiral Intermediate for Beta-Lactamase Inhibitor Development Requiring Defined C3 Stereochemistry

The (S)-configuration at C3 maps directly to the stereochemistry required for binding to class A and class C beta-lactamases in diazabicyclooctane (DBO) inhibitor series [2]. The Boc protecting group allows orthogonal deprotection under mild acidic conditions (TFA or HCl/dioxane), releasing the free 3-amino group for subsequent acylation or urea formation. The (R)-enantiomer (CAS 2007909-12-6) would produce epimeric intermediates with altered binding geometry, making the (S)-form the stereochemically mandated choice for this application.

Constrained Peptidomimetic Synthesis Leveraging Gem-Dimethyl Conformational Control

The gem-dimethyl substitution at C2 provides conformational restriction that is valuable in the design of constrained peptidomimetics, as demonstrated in 2,2-disubstituted azetidine systems explored for protease inhibition [3]. The Boc-3-amino group serves as a handle for peptide bond formation, while the N-hydroxy group offers an additional diversification point. Compared to mono-methyl or unsubstituted azetidinone building blocks, the 2,2-dimethyl variant provides more predictable conformational sampling, which is critical for structure-based drug design.

GMP Intermediate Sourcing with Definitive Analytical Characterization for Regulatory Starting Material Designation

The compound benefits from well-documented analytical identifiers including SMILES (O=C(OC(C)(C)C)N[C@H]1C(C)(C)N(O)C1=O), InChI Key (ZJWYRRRUDWGVEC-MDOHGIEYNA-N), and MDL number (MFCD27966282) . This level of characterization supports regulatory starting material designation under ICH Q11 guidelines, where unambiguous structural assignment and control of stereochemical purity are prerequisites. Suppliers such as MolCore offer ISO-certified quality systems with NLT 98% purity specifications, facilitating GMP compliance for pharmaceutical intermediate procurement.

Quote Request

Request a Quote for (S)-tert-Butyl (1-hydroxy-2,2-dimethyl-4-oxoazetidin-3-yl)carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.